

(-)-Isopulegol CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Isopulegol

Cat. No.: B10770676

[Get Quote](#)

An In-depth Technical Guide to (-)-Isopulegol

Introduction

(-)-Isopulegol is a naturally occurring monoterpenoid alcohol found in the essential oils of various plants, including mint species, lemongrass, and eucalyptus.^[1] Renowned for its characteristic minty aroma, it serves as a crucial chemical intermediate in the industrial synthesis of (-)-menthol.^[2] Beyond its traditional use in the flavor and fragrance industries, emerging research has highlighted a broad spectrum of pharmacological activities, positioning **(-)-isopulegol** as a molecule of significant interest for researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and safety information.

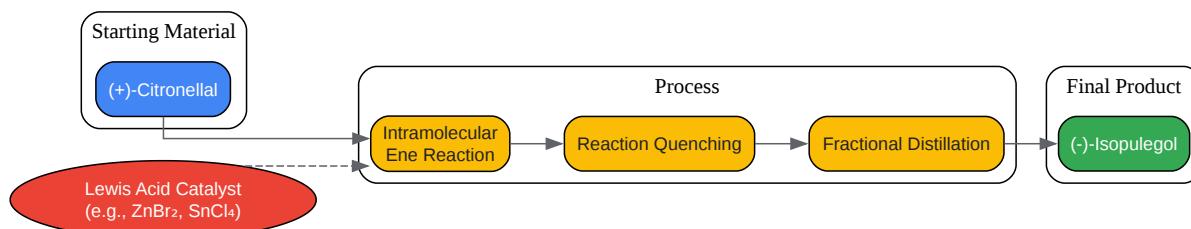
Chemical and Physical Properties

(-)-Isopulegol is a colorless to pale yellow liquid with a minty, cooling, and herbal aroma.^[3] Its key physicochemical properties are summarized below.

Property	Value	References
CAS Number	89-79-2	[4]
Molecular Formula	C ₁₀ H ₁₈ O	
Molecular Weight	154.25 g/mol	
Appearance	Colorless to pale yellow liquid	
Boiling Point	212 - 219 °C	
Melting Point	5 - 8 °C	
Density	0.904 - 0.913 g/cm ³ at 25°C	
Refractive Index	1.468 - 1.477 at 20°C	
Solubility	Slightly soluble in water; soluble in ethanol and oils.	
Flash Point	78 - 87 °C	

Synthesis of (-)-Isopulegol

The primary industrial method for synthesizing **(-)-isopulegol** is the acid-catalyzed intramolecular cyclization of (+)-citronellal. This biomimetic reaction is efficient and can be performed using various Lewis acid catalysts.


Experimental Protocol: Acid-Catalyzed Cyclization of (+)-Citronellal

This protocol describes a general procedure for the synthesis of **(-)-isopulegol**.

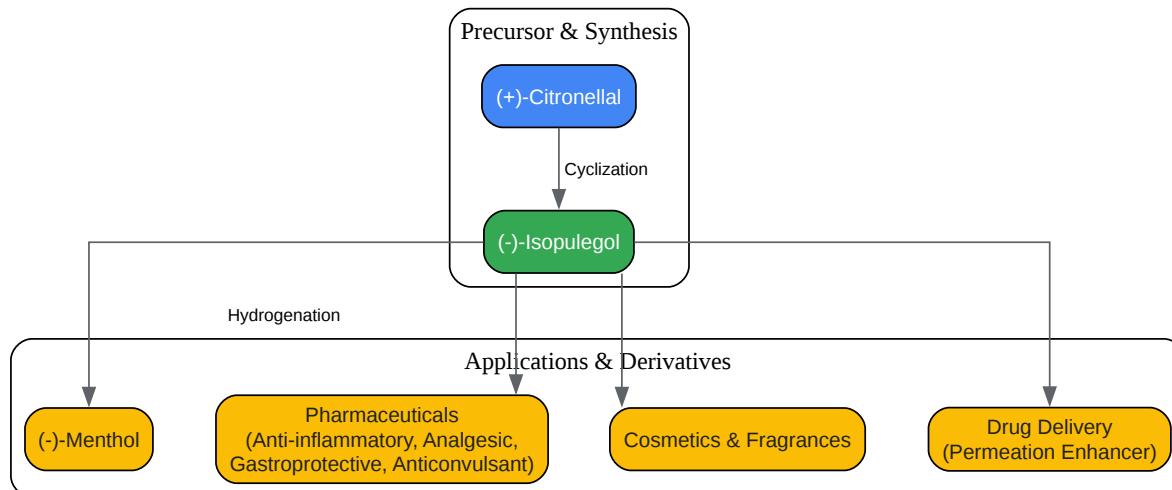
- Reaction Setup: A solution of (+)-citronellal (1.0 equivalent) in a suitable solvent, such as toluene or methylene chloride, is prepared in a reaction vessel equipped with a magnetic stirrer and a thermometer, and cooled to 0 °C.
- Catalyst Addition: A Lewis acid catalyst, for instance, zinc bromide (ZnBr₂) or tin(IV) chloride (SnCl₄), is added to the reaction mixture. The choice and amount of catalyst can significantly

influence the reaction's yield and stereoselectivity. For example, using scandium trifluoromethanesulfonate has been shown to be effective in catalytic amounts (5-10 mol%).

- **Reaction Monitoring:** The reaction is monitored for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Upon completion, the reaction is quenched by adding water or a dilute basic solution. The organic layer is then separated, washed with brine, and dried over an anhydrous salt like sodium sulfate.
- **Purification:** The solvent is removed under reduced pressure. The resulting crude product is purified by fractional distillation under vacuum to yield high-purity **(-)-Isopulegol**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(-)-Isopulegol** from **(+)-Citronellal**.


Biological Activities and Drug Development Potential

(-)-Isopulegol has demonstrated a wide range of biological activities, making it a compound of interest for therapeutic applications.

- **Anti-inflammatory and Analgesic Effects:** Studies have shown that isopulegol possesses anti-inflammatory and antiedematogenic properties. It can reduce leukocyte migration, myeloperoxidase concentration, and levels of pro-inflammatory cytokines such as IL-1 β and

TNF- α . These properties suggest its potential in developing treatments for inflammatory conditions.

- **Gastroprotective Activity:** Isopulegol has been shown to protect against experimentally induced gastric lesions in animal models. The proposed mechanisms include the modulation of endogenous prostaglandins and the opening of KATP channels, contributing to its cytoprotective effects.
- **Central Nervous System (CNS) Effects:** Research indicates that isopulegol exhibits CNS depressant activity. It has shown anticonvulsant effects, likely by acting as a positive modulator of GABA-A receptors. This points to its potential as a scaffold for developing new antiepileptic or anxiolytic drugs.
- **Antimicrobial and Antiviral Properties:** The compound has shown inhibitory activity against fungi like *Candida albicans* and has been noted for its potential antiviral effects against influenza strains.
- **Transdermal Drug Delivery:** Saturated long-chain esters of isopulegol have been synthesized and investigated as novel permeation enhancers for the transdermal delivery of drugs, showing significant potential to increase the skin permeation of pharmaceuticals with low skin irritation.
- **Anticancer Research:** Derivatives of isopulegol, such as certain aminodiols and aminotriols, have been synthesized and have shown significant antiproliferative activity against various cancer cell lines in preclinical studies.

[Click to download full resolution via product page](#)

Caption: Relationship of **(-)-Isopulegol** from its precursor to its applications.

Safety Information

(-)-Isopulegol is a combustible liquid and requires careful handling. The substance is classified according to the Globally Harmonized System (GHS).

Hazard Class	Hazard Statement
Acute toxicity, Oral	H302: Harmful if swallowed
Skin irritation	H315: Causes skin irritation
Eye irritation	H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)	H335: May cause respiratory irritation
Flammable liquids	H227: Combustible liquid

References for table:

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety goggles, should be followed when handling this chemical. It should be stored in a cool, well-ventilated place away from sources of ignition.

Conclusion

(-)-Isopulegol is a versatile monoterpenes with established importance in the flavor and fragrance industries and growing significance in the field of drug development. Its diverse biological activities, including anti-inflammatory, gastroprotective, and CNS-modulating effects, make it a valuable lead compound for further investigation. The well-established synthesis from (+)-citronellal provides a reliable source for research and development. As studies continue to uncover its therapeutic potential, **(-)-isopulegol** and its derivatives represent a promising area for the innovation of new pharmaceutical agents and drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isopulegol - Lab Effects Terpene Glossary [labeffects.com]
- 2. benchchem.com [benchchem.com]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [(-)-Isopulegol CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10770676#isopulegol-cas-number-and-molecular-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com